3-Fluoro-5-methylthiophene-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
821780-15-8 |
|---|---|
Molecular Formula |
C6H5FOS |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-fluoro-5-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H5FOS/c1-4-2-5(7)6(3-8)9-4/h2-3H,1H3 |
InChI Key |
OQCVDBRDXUNZDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C=O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Fluoro 5 Methylthiophene 2 Carbaldehyde
Chemo- and Regioselective Synthesis of the Core Thiophene (B33073) Scaffold
The construction of the thiophene ring itself is the foundational step in the synthesis. Classical approaches often rely on condensation reactions or the subsequent functionalization of a pre-formed thiophene ring researchgate.netmdpi.com. However, modern strategies increasingly favor the assembly of the ring from acyclic precursors, which allows for greater control over the final substitution pattern mdpi.com.
Precursor Design and Stereocontrol Strategies
The design of acyclic precursors is paramount for achieving the desired regiochemistry in the final thiophene product. The synthesis of a polysubstituted thiophene requires a precursor that contains the necessary carbon backbone and sulfur source, with functional groups strategically placed to direct the cyclization. For 3-fluoro-5-methylthiophene, the precursor must be designed to ensure the correct placement of the fluoro and methyl groups at what will become the C-3 and C-5 positions, respectively.
Innovative approaches often involve the heterocyclization of functionalized alkynes, which offers an atom-economical route to this class of heterocycles mdpi.com. The precursor design must account for the electronic and steric influences of the substituents that will guide the cyclization and ensure the formation of the desired isomer. While stereocontrol is less of a concern for the synthesis of an aromatic ring like thiophene, controlling the regioselectivity of substituent placement is critical. This is often achieved by starting with precursors where the positions of the future substituents are already fixed. For instance, a full functionalization of all four positions of a thiophene ring can be achieved by starting with a simple, commercially available compound like 2,5-dichlorothiophene and performing successive magnesiations and reactions with electrophiles to install the desired groups nih.gov.
Modern Cyclization Approaches for Fluorinated Thiophenes
The introduction of fluorine into heterocyclic compounds is of great interest as it can significantly alter their biological and material properties researchgate.net. However, the synthesis of fluorinated thiophenes can be challenging due to the need for harsh fluorinating agents and the potential for low yields and lack of selectivity acs.org. Recent advancements have focused on developing milder and more selective methods.
One novel approach involves a transition-metal-free synthesis of ring-fluorinated thiophene derivatives from CF3-cyclopropanes researchgate.net. This method proceeds via a single C-F bond activation. The treatment of CF3-bearing cyclopropanes with a Lewis acid like Et2AlCl generates stabilized difluorocarbocations, which can then react with a sulfur nucleophile. The resulting 1,1-difluoro-1-alkenes undergo a subsequent 5-endo-trig cyclization to form the fluorinated thiophene scaffold nih.govnii.ac.jp. This methodology provides a pathway to pharmaceutically promising 2-fluoro-4,5-dihydrothiophene and 2,2-difluorotetrahydrothiophene scaffolds researchgate.netnih.govnii.ac.jp. Aromatization of the resulting dihydrothiophene can then yield the desired fluorothiophene.
| Cyclization Method | Precursor | Key Reagents | Product Type | Reference |
| Single C-F Bond Activation / 5-endo-trig Cyclization | CF3-cyclopropanes and thiols/thiocarboxylic acids | Et2AlCl, Sodium methoxide | 2-Fluoro-4,5-dihydrothiophenes | nih.govnii.ac.jp |
| Metal-Catalyzed Heterocyclization | Functionalized S-containing alkynes | Metal catalysts (e.g., Copper) | Substituted thiophenes | mdpi.com |
| Rhodium-Catalyzed Cyclization | 1,2,3-Thiadiazoles and alkynes | Rhodium catalyst | Fully substituted thiophenes | nih.gov |
Introduction of the Formyl Group at the C-2 Position
The formyl group is a versatile handle for further synthetic transformations. Its introduction at the electron-rich C-2 position of the thiophene ring is a key step.
Optimized Vilsmeier-Haack Formylation Protocols
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene organic-chemistry.org. The reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl3), to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent organic-chemistry.orgcambridge.org. This reagent then attacks the aromatic ring in an electrophilic aromatic substitution reaction organic-chemistry.org.
General Steps of Vilsmeier-Haack Reaction:
Formation of Vilsmeier Reagent: Reaction of DMF with POCl3 to form the electrophilic chloromethyliminium salt.
Electrophilic Attack: The thiophene ring attacks the Vilsmeier reagent, preferentially at the C-2 position.
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde.
Alternative Formylation Methodologies (e.g., Grignard-based approaches with DMF)
An alternative to the Vilsmeier-Haack reaction is the formylation of an organometallic intermediate. This approach is one of the most versatile and reliable strategies for synthesizing arenecarbaldehydes thieme-connect.de. The process typically involves two main steps:
Formation of the Organometallic Reagent: A halogenated precursor, such as 2-bromo-3-fluoro-5-methylthiophene, is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent (3-fluoro-5-methylthien-2-ylmagnesium bromide) researchgate.net. Alternatively, an aryllithium reagent can be generated through metal-halogen exchange thieme-connect.de.
Reaction with a Formylating Agent: The generated Grignard or aryllithium reagent is then treated with an electrophilic formylating agent like N,N-dimethylformamide (DMF). A subsequent hydrolytic workup liberates the aldehyde thieme-connect.de.
This method offers a powerful alternative, especially in cases where the Vilsmeier-Haack reaction might be problematic due to substrate sensitivity or competing side reactions. The regioselectivity is controlled by the initial position of the halogen atom on the thiophene ring.
Strategic Introduction of the Methyl and Fluoro Substituents
Cyclization of a Pre-functionalized Precursor: This is often the most efficient strategy. An acyclic precursor already containing the necessary methyl and fluoro functionalities is cyclized to directly form the 3-fluoro-5-methylthiophene scaffold. This avoids potentially low-yielding or unselective substitution reactions on the aromatic ring. The formyl group can then be introduced in a final step via the Vilsmeier-Haack reaction.
Stepwise Functionalization of a Thiophene Core: A synthesis could start with a simpler, commercially available thiophene derivative. For example, starting with 3-methylthiophene, one could perform a Vilsmeier-Haack reaction to get 3-methylthiophene-2-carbaldehyde google.com. The subsequent introduction of a fluorine atom at the 3-position would be the main challenge, as direct fluorination of heterocycles can be difficult and lack regioselectivity acs.org. Nucleophilic aromatic substitution could be an option if a suitable leaving group is present at the 3-position, but this would require additional synthetic steps.
Functionalization of a Dihalogenated Thiophene: A strategy using 2,5-dichlorothiophene as a starting material allows for sequential, regioselective functionalization. One could introduce the necessary substituents at the 3- and 4-positions before addressing the 2- and 5-positions nih.gov. This provides a high degree of control over the final arrangement of all four substituents on the thiophene ring.
Given the challenges of direct fluorination, the most viable and convergent strategies likely involve either the cyclization of a carefully designed, pre-functionalized acyclic precursor or the stepwise, metal-mediated functionalization of a simple dihalothiophene starting material.
Catalytic Approaches in the Synthesis of 3-Fluoro-5-methylthiophene-2-carbaldehyde
Catalytic methods offer efficient and selective routes to functionalized thiophenes, often with milder reaction conditions and better functional group tolerance compared to stoichiometric methods.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. organic-synthesis.com A plausible Suzuki-Miyaura approach to this compound could involve the coupling of a 3-fluoro-5-methyl-2-halothiophene with a formylating agent or the coupling of a 2-bromo-3-fluoro-5-methylthiophene with a suitable organoboron reagent that can be later converted to a carbaldehyde. The synthesis of various 4-arylthiophene-2-carbaldehydes has been successfully achieved using Suzuki-Miyaura reactions. nih.govnih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide. organic-chemistry.org This reaction is known for its high functional group tolerance. A potential synthetic route could involve the preparation of a 3-fluoro-5-methyl-2-thienylzinc halide and its subsequent coupling with a formyl halide equivalent.
Kumada-Tamao-Corriu Coupling: This reaction employs a Grignard reagent and an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgchem-station.comorganic-chemistry.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit its functional group compatibility. A possible application would be the coupling of a 3-fluoro-5-methyl-2-thienylmagnesium halide with a suitable electrophile that can be transformed into a formyl group.
Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Electrophile | Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide/triflate | Pd(0) catalyst, Base | organic-synthesis.comnih.govnih.gov |
| Negishi | Organozinc halide | Aryl/Alkyl halide | Pd or Ni catalyst | organic-chemistry.org |
| Kumada-Tamao-Corriu | Grignard reagent | Aryl/Vinyl halide | Pd or Ni catalyst | wikipedia.orgchem-station.comorganic-chemistry.org |
Copper and nickel catalysts provide cost-effective and often complementary reactivity to palladium.
Copper-Catalyzed Reactions: Copper catalysis is particularly useful for certain C-H functionalization and cross-coupling reactions. While specific examples for the direct synthesis of the target molecule are not readily available, copper-catalyzed methods for the formylation of thiophenes could be explored.
Nickel-Catalyzed Reactions: Nickel catalysts are effective for a variety of cross-coupling reactions, including those involving less reactive electrophiles. nih.gov Nickel-catalyzed C-H alkylation of thiophene-2-carboxaldehydes has been reported, suggesting the potential for functionalizing a 3-fluorothiophene-2-carbaldehyde precursor at the 5-position with a methyl group. nih.gov
Direct C-H functionalization is an increasingly important area of research as it offers a more atom-economical approach to the synthesis of complex molecules by avoiding the pre-functionalization of starting materials. acs.orgresearchgate.net
For the synthesis of this compound, a direct C-H functionalization strategy could involve the sequential introduction of the fluoro, methyl, and carbaldehyde groups onto a thiophene core. For example, a directed C-H fluorination of 5-methylthiophene-2-carbaldehyde at the 3-position could be a potential route. Alternatively, a C-H methylation of 3-fluorothiophene-2-carbaldehyde at the 5-position could be envisioned. The regioselectivity of such reactions would be a critical challenge to overcome. Nickel-catalyzed C5-H alkylation of thiophene-2-carboxaldehydes has been demonstrated, indicating the feasibility of C-H functionalization on such systems. nih.gov
Green Chemistry Considerations in Synthetic Route Design
The design of synthetic routes for this compound is increasingly guided by the twelve principles of green chemistry. These principles advocate for the use of less hazardous chemical syntheses, the design of energy-efficient processes, and the minimization of waste. For a molecule with the specific substitution pattern of this compound, synthetic strategies must be carefully chosen to ensure high regioselectivity and yield, while also considering the environmental footprint of the entire process.
Solvent Selection and Reaction Efficiency
The choice of solvent is a critical factor in the environmental performance of a chemical process. Traditional syntheses of thiophene derivatives often employ volatile organic compounds (VOCs) which can have significant environmental and health impacts. Green chemistry encourages the use of safer, more benign solvents, or ideally, solvent-free conditions.
In the context of synthesizing substituted thiophene-2-carbaldehydes, reactions such as the Vilsmeier-Haack formylation are common. While traditionally carried out in solvents like N,N-dimethylformamide (DMF) or chlorinated solvents, research into greener alternatives is ongoing. For similar thiophene derivatives, the use of more benign solvents like dimethyl sulfoxide (B87167) (DMSO) or even water, where feasible, is being explored. Furthermore, catalytic, solvent-free reactions represent a significant advancement in green synthesis. For instance, the use of solid acid catalysts or microwave-assisted synthesis can dramatically reduce or eliminate the need for a solvent, leading to a much cleaner process.
Table 1: Comparison of Solvents for Thiophene Carbaldehyde Synthesis
| Solvent | Green Chemistry Considerations | Potential Impact on Reaction Efficiency |
| Dichloromethane (DCM) | Halogenated solvent, potential carcinogen, environmentally persistent. | Good solubility for many reagents, can lead to high yields. |
| N,N-Dimethylformamide (DMF) | High boiling point, reprotoxic, difficult to recycle. | Often used in Vilsmeier-Haack reactions, can promote high conversion. |
| Toluene | Volatile organic compound (VOC), neurotoxin. | Can be effective in certain coupling reactions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity than THF, can be a greener alternative. | May require optimization of reaction conditions to achieve similar efficiency to traditional solvents. |
| Cyclopentyl methyl ether (CPME) | Low peroxide formation, high boiling point, easily recyclable. | A promising green solvent for a variety of organic reactions. |
| Solvent-free | Eliminates solvent waste, reduces energy consumption for removal. | Can lead to higher reaction rates and yields, requires specific reaction conditions (e.g., solid-state or melt). |
Atom Economy and Waste Minimization in Preparation
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste.
A plausible synthetic route to this compound could involve the formylation of a pre-functionalized 3-fluoro-5-methylthiophene. Let's consider a hypothetical Vilsmeier-Haack formylation reaction:
3-Fluoro-5-methylthiophene + Vilsmeier reagent → this compound + Byproducts
To calculate the theoretical atom economy, we would use the following formula:
Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of all Reactants) x 100
For a more concrete example, let's assume the Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Table 2: Theoretical Atom Economy for a Hypothetical Vilsmeier-Haack Formylation
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Fluoro-5-methylthiophene | C₅H₅FS | 116.16 |
| Phosphorus oxychloride | POCl₃ | 153.33 |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 |
| Product | ||
| This compound | C₆H₅FOS | 144.17 |
| Atom Economy (%) | 31.8% |
This calculation highlights that even common and effective reactions can have a low atom economy, leading to significant waste. The byproducts in this case would include phosphorus-containing compounds and salts, which require proper disposal.
To improve atom economy and minimize waste, alternative synthetic strategies are being investigated. These include:
Catalytic C-H activation/formylation: This approach would directly introduce the aldehyde group onto the thiophene ring using a catalyst and a simple formyl source (e.g., carbon monoxide and a hydride source), potentially leading to a much higher atom economy.
Rearrangement reactions: Certain rearrangement reactions can offer high atom economy as they involve the reorganization of atoms within a molecule without the loss of any fragments.
Biocatalysis: The use of enzymes as catalysts can offer high selectivity and operate under mild, environmentally friendly conditions (e.g., in water at ambient temperature), often with very high atom economy.
Waste minimization also involves considering the entire lifecycle of the process, including the source of starting materials, the energy consumed, and the disposal of all waste streams. The use of renewable feedstocks and the recycling of catalysts and solvents are key strategies for reducing the environmental impact of synthesizing fine chemicals like this compound.
Reactivity and Chemical Transformations of 3 Fluoro 5 Methylthiophene 2 Carbaldehyde
Transformations of the Aldehyde Moiety
The aldehyde group is a versatile functional handle that participates in a wide array of chemical transformations, including nucleophilic additions and condensation reactions.
Nucleophilic Addition Reactions
The polarized carbon-oxygen double bond of the aldehyde group is a prime target for nucleophiles. The initial nucleophilic attack on the carbonyl carbon leads to a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions.
The reduction of 3-fluoro-5-methylthiophene-2-carbaldehyde to its corresponding primary alcohol, (3-fluoro-5-methylthiophen-2-yl)methanol, can be readily achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation, typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695). wikipedia.orgorganic-chemistry.orgjk-sci.com The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, and a subsequent workup with a proton source yields the primary alcohol. wikipedia.orglibretexts.org
Conversely, the oxidation of (3-fluoro-5-methylthiophen-2-yl)methanol back to this compound requires controlled oxidation conditions to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are well-suited for this purpose. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com PCC is a milder oxidizing agent than chromic acid and typically stops the oxidation of primary alcohols at the aldehyde stage. libretexts.orgmasterorganicchemistry.com Another effective method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534). wikipedia.orgorganic-chemistry.org This method is known for its mild reaction conditions and broad functional group tolerance. wikipedia.org
Table 1: Representative Reagents for the Reduction and Oxidation of the Aldehyde Moiety
| Transformation | Reagent | Product |
| Reduction | Sodium borohydride (NaBH₄) | (3-Fluoro-5-methylthiophen-2-yl)methanol |
| Oxidation | Pyridinium chlorochromate (PCC) | This compound |
| Oxidation | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | This compound |
The Knoevenagel condensation is a nucleophilic addition reaction involving an active methylene (B1212753) compound and an aldehyde or ketone, which is typically followed by a dehydration reaction to form a C=C double bond. mdpi.com For this compound, this reaction provides a route to various α,β-unsaturated compounds. The reaction is usually catalyzed by a weak base, such as an amine or its salt. mdpi.com
A variety of active methylene compounds can be employed, including malonic acid and its esters, cyanoacetic acid and its esters, and nitromethane (B149229). For instance, the reaction of 2-thiophenecarboxaldehyde with nitromethane in the presence of a base like beta-alanine (B559535) can yield 2-(2-nitroethenyl)thiophene. researchgate.net A similar reaction with this compound would be expected to proceed readily, facilitated by the electron-withdrawing nature of the fluorinated thiophene (B33073) ring.
The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a catalyst and solvent, often with malonic acid as the active methylene component, leading to decarboxylation under the reaction conditions. mdpi.comresearchgate.net
Table 2: Examples of Knoevenagel Condensation with Thiophene Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |
| 2-Thiophenecarboxaldehyde | Nitromethane | beta-Alanine | 2-(2-Nitroethenyl)thiophene | researchgate.net |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Corresponding enone | mdpi.com |
Condensation Reactions
Condensation reactions of the aldehyde moiety involve the reaction with a nucleophile, typically a nitrogen-based nucleophile, followed by the elimination of a water molecule to form a new double bond.
This compound readily undergoes condensation with primary amines to form Schiff bases, also known as imines. This reaction is typically carried out in an alcohol solvent, sometimes with a catalytic amount of acid to facilitate the dehydration step. asianpubs.orgechemi.com The resulting imine contains a C=N double bond where the nitrogen is substituted with the group from the primary amine.
The formation of Schiff bases from thiophene-2-carboxaldehyde and its derivatives is a well-established transformation. asianpubs.orgechemi.comstackexchange.comgoogle.comwikipedia.org The electronic properties of the substituent on the amine and the aldehyde can influence the rate and equilibrium of the reaction. The electron-withdrawing fluorine atom in this compound is expected to enhance the reactivity of the carbonyl group towards nucleophilic attack by the amine.
Table 3: Examples of Schiff Base Formation with Thiophene Aldehydes
| Aldehyde | Amine | Conditions | Product Type | Reference |
| Thiophene-2-carboxaldehyde | Aniline (B41778) | Ethanol, H₂SO₄ (cat.) | N-(thiophen-2-ylmethylene)aniline | asianpubs.org |
| Thiophene-2-carboxaldehyde | 2-Aminobenzoic acid | - | Schiff base ligand | echemi.com |
| Thiophene-2-carboxaldehyde | N¹,N¹-diethylethane-1,2-diamine | CH₂Cl₂ | (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | wikipedia.org |
The imines and enamines derived from this compound can serve as intermediates in intramolecular cyclization reactions to construct more complex heterocyclic systems.
Imine-Mediated Cyclization: A notable example of an imine-mediated cyclization is the Pictet-Spengler reaction. jk-sci.comwikipedia.orgnrochemistry.comnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde to form an iminium ion, which then undergoes an intramolecular electrophilic substitution with the aromatic ring to form a new heterocyclic ring. jk-sci.comwikipedia.org For example, the reaction of a tryptamine (B22526) derivative with an aldehyde can lead to the formation of a tetrahydro-β-carboline. nih.gov While a direct analogue using this compound would depend on the nucleophilicity of the thiophene ring towards the iminium ion, the general principle of imine formation followed by intramolecular cyclization is a powerful synthetic strategy.
Wittig and Horner-Wadsworth-Emmons Reactions for Olefin Synthesis
The aldehyde functional group at the C2 position of this compound is a prime site for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to synthesize various alkene derivatives. wikipedia.orgmasterorganicchemistry.com
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction is a reliable method for forming a carbon-carbon double bond with absolute certainty of its location, replacing the carbonyl C=O bond with a C=C bond. libretexts.org The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org The stereochemical outcome depends on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.orgalfa-chemistry.com These carbanions, generated by treating a phosphonate with a base like sodium hydride (NaH), are generally more nucleophilic and less basic than Wittig ylides. wikipedia.orgthieme-connect.com A significant advantage of the HWE reaction is its strong tendency to produce the thermodynamically more stable (E)-alkene with high stereoselectivity. wikipedia.orgalfa-chemistry.com Furthermore, the byproduct is a water-soluble phosphate (B84403) ester, which simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction. wikipedia.orgalfa-chemistry.com
For this compound, these reactions provide a direct route to substituted styryl-like compounds, where the thiophene ring is conjugated with a newly formed double bond. The specific conditions for these transformations would be based on established protocols.
Table 1: Representative Olefination Reactions on Thiophene Aldehydes This table presents plausible outcomes for the reaction of this compound based on typical results for similar substrates.
| Reaction Type | Reagent | Typical Base | Expected Major Product | Predominant Stereoisomer |
| Wittig Reaction | (Carbethoxymethyl)triphenylphosphonium bromide | NaH | Ethyl 3-(3-fluoro-5-methylthiophen-2-yl)acrylate | E |
| HWE Reaction | Triethyl phosphonoacetate | NaH | Ethyl 3-(3-fluoro-5-methylthiophen-2-yl)acrylate | E |
| Wittig Reaction | Methyltriphenylphosphonium bromide | n-BuLi | 2-(Ethenyl)-3-fluoro-5-methylthiophene | N/A |
Reductive Amination Pathways
Reductive amination is a powerful method for converting aldehydes into amines. organic-chemistry.org For this compound, this process involves two key steps: the initial reaction with a primary or secondary amine to form an intermediate imine (or iminium ion), followed by the reduction of this intermediate to the corresponding amine. sigmaaldrich.com
The reaction can be performed in a single pot by mixing the aldehyde, the amine, and a reducing agent. sigmaaldrich.com The choice of reducing agent is crucial; it must be selective enough to reduce the imine intermediate without reducing the initial aldehyde. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and various other hydride sources like borane-amine complexes. sigmaaldrich.comrsc.org For instance, a plausible pathway involves condensing this compound with an amine like ethane-1,2-diamine, followed by in-situ reduction of the resulting azomethine (-C=N-) bond with a mild reducing agent such as sodium borohydride (NaBH₄) to yield the secondary amine. who.int This methodology allows for the synthesis of a diverse range of N-substituted (3-fluoro-5-methylthiophen-2-yl)methanamines, which are valuable building blocks in medicinal chemistry.
Table 2: Potential Amines from Reductive Amination This table illustrates potential products from the reductive amination of this compound with various amines.
| Amine Reactant | Reducing Agent | Expected Product |
| Ammonia | NaBH₃CN / H₂ | (3-Fluoro-5-methylthiophen-2-yl)methanamine |
| Methylamine | NaBH(OAc)₃ | N-Methyl-1-(3-fluoro-5-methylthiophen-2-yl)methanamine |
| Morpholine | NaBH₃CN | 4-((3-Fluoro-5-methylthiophen-2-yl)methyl)morpholine |
| Aniline | B(C₆F₅)₃ / Me₂PhSiH | N-((3-Fluoro-5-methylthiophen-2-yl)methyl)aniline |
Electrophilic and Nucleophilic Aromatic Substitutions on the Thiophene Ring
Regioselectivity and Electronic Directing Effects of Substituents
Electrophilic aromatic substitution on the this compound ring is directed to the only available carbon, C4. The reactivity of this position is governed by the combined electronic effects of the three existing substituents. pearson.com
2-Carbaldehyde group (-CHO): This is a powerful electron-withdrawing group (EWG) through resonance and induction. It strongly deactivates the entire ring towards electrophilic attack and acts as a meta-director. pearson.com
5-Methyl group (-CH₃): This is an electron-donating group (EDG) through induction and hyperconjugation. It is an activating group and directs incoming electrophiles to the ortho and para positions. pearson.com
3-Fluoro group (-F): This substituent has opposing effects. It is strongly electron-withdrawing by induction due to its high electronegativity, which deactivates the ring. However, it can also act as a weak pi-donor through resonance, making it an ortho-para director.
Halogenation and Nitration Studies
Specific experimental studies on the halogenation (e.g., bromination, chlorination) or nitration of this compound are not extensively reported in the literature. These reactions are classic examples of electrophilic aromatic substitution. masterorganicchemistry.com
Based on the electronic directing effects discussed previously, any such substitution would be expected to occur at the C4 position. However, the strong deactivating nature of both the 2-carbaldehyde and 3-fluoro groups would significantly reduce the nucleophilicity of the thiophene ring, making these reactions difficult to achieve. It is likely that forcing conditions would be required, which could risk oxidation or degradation of the starting material, particularly the aldehyde group. For related thiophene systems, electrophilic substitution with reagents like bromine or nitric acid is a known method to introduce functional groups onto the ring.
Metal-Catalyzed Coupling Reactions of this compound and its Halogenated Derivatives
Suzuki-Miyaura Coupling for Aryl/Heteroaryl Functionalization
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. nih.govresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. mdpi.comnih.gov
For this compound, this reaction is most relevant for its halogenated derivatives, for example, a 4-bromo-3-fluoro-5-methylthiophene-2-carbaldehyde precursor. By coupling this brominated thiophene with various aryl or heteroaryl boronic acids, a wide array of 4-aryl- or 4-heteroaryl-substituted thiophene-2-carbaldehydes can be synthesized. mdpi.com These reactions generally exhibit excellent functional group tolerance, leaving the aldehyde group intact. researchgate.net The synthesis of various 4-arylthiophene-2-carbaldehydes has been successfully achieved using Pd(0) catalysts, a base such as potassium carbonate or potassium phosphate, and a solvent system like toluene/water or dioxane/water. nih.govmdpi.com
Table 3: Representative Suzuki-Miyaura Coupling Reactions This table shows potential products and typical yields for the Suzuki-Miyaura coupling of a hypothetical 4-bromo-3-fluoro-5-methylthiophene-2-carbaldehyde with various boronic acids, based on published data for similar compounds. mdpi.com
| Boronic Acid/Ester | Catalyst | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 4-Phenyl-3-fluoro-5-methylthiophene-2-carbaldehyde |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 3-Fluoro-4-(4-methoxyphenyl)-5-methylthiophene-2-carbaldehyde |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 3-Fluoro-5-methyl-4-(pyridin-3-yl)thiophene-2-carbaldehyde |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 4-(3,5-Dimethylphenyl)-3-fluoro-5-methylthiophene-2-carbaldehyde |
Sonogashira Coupling for Alkyne Introduction
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). libretexts.org This reaction is instrumental in synthesizing conjugated enynes and arylalkynes. For the thiophene scaffold, this transformation would involve the coupling of a halogenated derivative, such as 3-fluoro-5-iodothiophene-2-carbaldehyde, with a terminal alkyne. The reaction is typically conducted under mild conditions, often at room temperature, using a dual catalytic system. wikipedia.org This system comprises a palladium(0) complex as the primary catalyst and a copper(I) salt (e.g., CuI) as a co-catalyst. libretexts.orgyoutube.com An amine base, such as triethylamine or diisopropylamine, is used as the solvent or co-solvent to neutralize the hydrogen halide formed during the reaction. wikipedia.org The choice of palladium source, ligand, and reaction conditions can be tailored to accommodate a wide variety of functional groups on the alkyne partner. organic-chemistry.org
| Component | Typical Reagents/Conditions | Role in Reaction |
|---|---|---|
| Thiophene Substrate | 3-Fluoro-5-iodo(or bromo)thiophene-2-carbaldehyde | Aryl halide coupling partner |
| Coupling Partner | Terminal Alkyne (R-C≡CH) | Source of the alkyne moiety |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the C-C bond formation |
| Copper Co-catalyst | CuI (1-5 mol%) | Activates the alkyne via a copper acetylide intermediate |
| Base/Solvent | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HX byproduct; can also serve as solvent |
| Temperature | Room Temperature to ~60 °C | Mild conditions are generally sufficient |
Heck Reactions and Olefin Functionalization
The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a cornerstone of C-C bond formation, valued for its high functional group tolerance and stereoselectivity, typically yielding the E (trans) isomer of the product. thieme-connect.de In the context of the target scaffold, a 3-fluoro-5-halothiophene-2-carbaldehyde would react with an alkene, such as methyl acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. thieme-connect.deorganic-chemistry.org
The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl-halide bond. libretexts.org Commonly used catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), which is reduced in situ to Pd(0). libretexts.org Phosphine ligands, such as tri-o-tolylphosphine, are often employed to stabilize the palladium center and promote reactivity, especially with less reactive aryl bromides. thieme-connect.de A base, typically triethylamine or an inorganic base like potassium carbonate, is required to facilitate the final reductive elimination step and regenerate the Pd(0) catalyst. wikipedia.org
| Component | Typical Reagents/Conditions | Role in Reaction |
|---|---|---|
| Thiophene Substrate | 3-Fluoro-5-bromo(or iodo)thiophene-2-carbaldehyde | Aryl halide coupling partner |
| Coupling Partner | Alkene (e.g., methyl acrylate, styrene) | Source of the olefin moiety |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |
| Ligand (optional) | P(o-tolyl)₃, PPh₃ | Stabilizes catalyst and enhances reactivity |
| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | Promotes β-hydride elimination and regenerates catalyst |
| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents are common |
Stille and Negishi Coupling Reactions
The Stille and Negishi reactions are highly versatile palladium-catalyzed cross-coupling methods for creating C-C bonds, each utilizing a different type of organometallic reagent.
The Stille reaction involves the coupling of an organic halide with an organostannane (organotin) compound. wikipedia.org It is known for its tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture. organic-chemistry.org For the synthesis of a 5-substituted-3-fluorothiophene-2-carbaldehyde, the corresponding 5-bromo or 5-iodo derivative would be reacted with an organostannane (R-SnBu₃) in the presence of a palladium catalyst like Pd(PPh₃)₄. wikipedia.orgorganic-chemistry.org The efficiency of Stille couplings can often be enhanced by the addition of co-reagents. Copper(I) salts, such as CuI, and fluoride (B91410) sources, like cesium fluoride (CsF), have been shown to have a synergistic effect, promoting the reaction even for sterically hindered or electronically challenging substrates. organic-chemistry.orglookchem.com
The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide. wikipedia.org Organozinc compounds are more reactive than their organotin counterparts, which often allows for reactions to proceed under milder conditions and with higher yields. wikipedia.orgyoutube.com A key advantage of the Negishi reaction is its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org The reaction is catalyzed by palladium or nickel complexes. wikipedia.orgyoutube.com Despite the higher reactivity of organozinc reagents, the Negishi coupling exhibits excellent functional group tolerance. youtube.com
| Feature | Stille Coupling | Negishi Coupling |
|---|---|---|
| Organometallic Reagent | Organostannane (R-SnR'₃, e.g., R-SnBu₃) | Organozinc (R-ZnX) |
| Key Advantages | Reagents are stable to air/moisture; wide functional group tolerance. organic-chemistry.org | High reactivity, mild conditions, excellent yields, high functional group tolerance. wikipedia.org |
| Common Catalysts | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, Ni(acac)₂, Pd(dppf)Cl₂ |
| Additives | CuI, LiCl, CsF can enhance reaction rates. organic-chemistry.orglookchem.com | Generally not required. |
| Drawbacks | Toxicity and difficulty in removing tin byproducts. organic-chemistry.org | Organozinc reagents are sensitive to air and moisture. wikipedia.org |
Chemo- and Regioselective Functionalization of the Methyl Group
Benzylic Bromination and Subsequent Transformations
The methyl group at the 5-position of the thiophene ring is analogous to a benzylic position, making its C-H bonds susceptible to free-radical halogenation. youtube.com A highly selective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source. manac-inc.co.jp The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and initiated by light or a radical initiator like benzoyl peroxide or AIBN. testbook.comchadsprep.com
This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized thienyl-methyl radical. youtube.comtestbook.com This intermediate then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to yield the product, 3-Fluoro-5-(bromomethyl)thiophene-2-carbaldehyde, and a new bromine radical to continue the chain. manac-inc.co.jp The use of NBS is advantageous as it maintains a low, steady concentration of Br₂, which minimizes competitive electrophilic addition to the thiophene ring. chadsprep.com The resulting bromomethyl derivative is a versatile synthetic intermediate, readily undergoing nucleophilic substitution reactions to introduce a variety of other functional groups.
| Component | Reagent/Condition | Purpose |
|---|---|---|
| Substrate | This compound | Source of the benzylic-like methyl group |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of bromine radicals and Br₂. chadsprep.com |
| Initiator | UV light, Benzoyl Peroxide, or AIBN | Initiates the radical chain reaction. testbook.com |
| Solvent | Carbon Tetrachloride (CCl₄), Benzene (B151609) | Inert solvent for radical reactions |
| Product | 3-Fluoro-5-(bromomethyl)thiophene-2-carbaldehyde | Versatile intermediate for further synthesis |
Oxidation Reactions
The methyl group of this compound can be oxidized to a carboxylic acid, yielding 3-fluoro-2-formylthiophene-5-carboxylic acid. This transformation requires potent oxidizing agents due to the stability of the aromatic system. A well-established method for the oxidation of methylthiophenes involves heating with aqueous sodium dichromate (Na₂Cr₂O₇) at high temperatures (e.g., 200-250 °C) in a sealed stainless steel tube or autoclave. psu.eduresearchgate.net This vigorous approach effectively converts the alkyl side chain to a carboxyl group while leaving the thiophene ring intact. researchgate.net
While effective, this method requires specialized equipment to handle the high temperatures and pressures. Other oxidation conditions reported for methylarenes, such as those using potassium permanganate (B83412) (KMnO₄) or catalytic systems involving cobalt and manganese salts, could also be applicable, though conditions would need to be optimized to prevent over-oxidation or degradation of the aldehyde and fluoro-substituted ring. psu.edu The resulting carboxylic acid adds another valuable functional group to the thiophene scaffold, enabling further derivatization, such as amide or ester formation.
| Oxidizing Agent | Typical Conditions | Product | Reference |
|---|---|---|---|
| Sodium Dichromate (Na₂Cr₂O₇) | Water (H₂O), 200-250 °C, Sealed Vessel | 3-fluoro-2-formylthiophene-5-carboxylic acid | psu.eduresearchgate.net |
| Potassium Permanganate (KMnO₄) | Aqueous, basic solution, heat | 3-fluoro-2-formylthiophene-5-carboxylic acid | General method for alkylarene oxidation |
| Catalytic Air Oxidation | Co(OAc)₂, Mn(OAc)₂, NaBr, Acetic Acid, 140 °C, Autoclave | 3-fluoro-2-formylthiophene-5-carboxylic acid | psu.edu |
Derivatization Strategies and Scaffold Diversification of 3 Fluoro 5 Methylthiophene 2 Carbaldehyde
Design and Synthesis of Novel Thiophene-Fused Heterocyclic Systems
The aldehyde group and the inherent nucleophilicity of the thiophene (B33073) ring in 3-fluoro-5-methylthiophene-2-carbaldehyde make it an ideal precursor for constructing fused heterocyclic systems. These annulation strategies lead to polycyclic aromatic structures with extended π-conjugation, which are of significant interest in materials science.
Ring annulation reactions are powerful methods for building complex molecular architectures from simpler precursors. In the context of this compound, the aldehyde functionality serves as a key electrophilic site for cyclization reactions.
One of the most well-established methods for synthesizing substituted thiophenes, which can be adapted for annulation, is the Gewald aminothiophene synthesis . While the Gewald reaction typically starts with an α-mercapto ketone or aldehyde, related condensation reactions can utilize the aldehyde of the title compound. For instance, condensation with an active methylene (B1212753) nitrile, such as malononitrile, in the presence of elemental sulfur and a base (e.g., morpholine), can lead to the formation of an aminothiophene fused to the original ring, resulting in a thieno[2,3-b]thiophene (B1266192) derivative. The reaction proceeds via a Knoevenagel condensation intermediate, which then reacts with sulfur.
Another prominent strategy is the Fiesselmann thiophene synthesis , which involves the reaction of β-keto esters with thioglycolic acid derivatives. derpharmachemica.com An adaptation of this approach could involve reacting this compound with a suitable C2-nucleophile to form an intermediate that can undergo cyclization with a sulfur source, effectively building a new thiophene ring adjacent to the first. derpharmachemica.com
The Friedländer annulation offers a pathway to quinoline-like fused systems. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. By analogy, reacting a derivative of this compound, where an amino group is introduced at the C3 position (displacing the fluorine), with a carbonyl compound could yield thieno[3,2-b]pyridine (B153574) systems.
The synthesis of thiophene-fused nitrogen-containing heterocycles such as pyrroles, pyridines, and pyrimidines from this compound is a key strategy for creating diverse molecular scaffolds.
Thieno[2,3-b]pyrroles: These can be synthesized using modifications of the Paal-Knorr pyrrole (B145914) synthesis. derpharmachemica.com The strategy would first involve the conversion of the 2-carbaldehyde and 3-fluoro positions into a 1,4-dicarbonyl-like system relative to a nitrogen source. A more direct approach is the Barton-Zard reaction, where a nitroalkene derived from the aldehyde condenses with an isocyanoacetate to form the pyrrole ring.
Thieno[2,3-b]pyridines: These structures can be accessed via multicomponent reactions. For example, a reaction of this compound with a β-ketoester (like ethyl acetoacetate) and an ammonium (B1175870) source under oxidative conditions constitutes a Hantzsch-type synthesis, leading to a dihydropyridine (B1217469) ring fused to the thiophene, which can then be aromatized.
Thieno[2,3-d]pyrimidines: A common and effective method for constructing fused pyrimidine (B1678525) rings is through the condensation of an ortho-amino-substituted carbaldehyde with a source of the remaining N-C-N fragment of the pyrimidine ring. However, a more direct route from this compound involves a Knoevenagel condensation with an active methylene compound like barbituric acid or thiobarbituric acid. chimicatechnoacta.ruresearchgate.net This reaction is typically catalyzed by an acid and proceeds by initial condensation at the aldehyde, followed by intramolecular cyclization and dehydration to yield the fused pyrimidine system. chimicatechnoacta.ru For example, reacting thiophene-2-carbaldehyde (B41791) derivatives with barbituric acid in aqueous ethanol (B145695) with a catalyst can produce the corresponding 5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione in high yield. chimicatechnoacta.ru
Table 1: Synthesis of Thiophene-Fused Pyrimidine Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Reference |
| Thiophene-2-carboxaldehyde | Barbituric acid | H₂O₂:HCl / aq. Ethanol | 5-(Thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | 96% | chimicatechnoacta.ru |
| Substituted Thiophene-2-carbaldehyde | Urea | NaOH / Ethanol | Thiophene bearing pyrimidine derivatives | Good | pnrjournal.com |
Oligomerization and Polymerization Studies
The development of conjugated polymers from thiophene-based monomers is a cornerstone of organic electronics. The inclusion of fluorine in the monomer unit, as in this compound, is a modern strategy to fine-tune the electronic properties of the resulting polymers.
Direct polymerization of this compound is not common. The aldehyde group is typically converted into a more suitable functionality for cross-coupling polymerization, such as a halogen. A typical synthetic route would involve the protection of the aldehyde, followed by halogenation (e.g., bromination) at the 5-position (if starting from a non-methylated precursor) and subsequent conversion of the aldehyde to another halogen, creating a dihalo-monomer suitable for polymerization.
The most prevalent methods for synthesizing regioregular polythiophenes are transition metal-catalyzed cross-coupling reactions. rsc.org These include:
Grignard Metathesis (GRIM) Polymerization: This is a robust method for achieving high regioregularity. acs.org A dibrominated monomer derived from the title compound would be treated with an alkyl Grignard reagent to form a magnesium-containing intermediate, which is then polymerized using a nickel catalyst like Ni(dppp)Cl₂. rsc.org
Stille Polymerization: This involves the coupling of a distannyl monomer with a dihalo monomer, catalyzed by a palladium complex.
Direct (Hetero)arylation Polymerization (DHAP): This newer method avoids the preparation of organometallic intermediates by directly coupling C-H bonds with C-Halogen bonds, offering a more atom-economical process. harvard.edu
The presence of the fluorine atom on the thiophene backbone has been shown to lower both the HOMO and LUMO energy levels of the resulting polymer. harvard.edu This can lead to increased environmental stability and a higher open-circuit voltage (Voc) in organic photovoltaic devices. harvard.edu
Regioregularity, specifically the proportion of Head-to-Tail (HT) linkages, is critical for the performance of polythiophenes, as it promotes planarity and facilitates efficient π-π stacking and charge transport. The substituents on the thiophene ring play a crucial role in directing the outcome of the polymerization.
The fluorine atom at the 3-position of the thiophene ring exerts a powerful directing effect during polymerization, particularly in GRIM polymerization. acs.org When a 2,5-dibromo-3-fluoro-4-alkylthiophene monomer is treated with one equivalent of a Grignard reagent, the bromine at the 2-position is preferentially exchanged to form the Grignard adduct. acs.orgacs.org This high selectivity is attributed to the electronic influence of the adjacent fluorine atom. The formation of a single Grignard isomer is highly beneficial for achieving a high degree of regioregularity in the final polymer, often exceeding 95% HT. acs.orgharvard.edu This contrasts with non-fluorinated 3-alkylthiophenes, which often yield a mixture of Grignard isomers, leading to lower regioregularity unless specific directing groups are used. acs.org
Table 2: Influence of Fluorine on Regioregularity and Polymer Properties
| Polymer | Regioregularity (HT, %) | Ionization Potential (eV) | Hole Mobility (cm²V⁻¹s⁻¹) | Reference |
| Poly(3-hexylthiophene) (P3HT) | ~95% | ~4.7 | ~1 x 10⁻³ | harvard.eduacs.org |
| Poly(3-hexyl-4-fluoro)thiophene | >99% | ~5.0 | ~5 x 10⁻³ | acs.org |
Scaffold Modifications for Probing Structure-Property Relationships
Modifying the this compound scaffold and studying the resulting changes in physical and electronic properties is essential for rational material design. The introduction of fluorine is a key modification in this regard.
Compared to its non-fluorinated analogue, poly(3-alkyl-4-fluoro)thiophene, the fluorinated polymer exhibits distinct properties. The strong electronegativity of fluorine lowers the energy of the frontier molecular orbitals (HOMO and LUMO). harvard.edu This typically leads to an increased ionization potential, making the material more resistant to oxidative degradation. acs.org While the HOMO and LUMO levels are lowered, the optical bandgap often remains largely unchanged. acs.org
Furthermore, fluorination can induce significant changes in morphology and intermolecular interactions. Non-covalent interactions between the fluorine atom on one repeat unit and the sulfur or hydrogen atoms on adjacent units can promote a more co-planar backbone conformation. harvard.edu This increased planarity, confirmed by DFT calculations and Raman spectroscopy, enhances inter-chain π-π stacking. acs.orgacs.org This improved organization often translates into higher charge carrier mobilities in field-effect transistors, with increases of up to a factor of five observed for fluorinated polymers compared to their non-fluorinated counterparts. acs.org However, this enhanced aggregation tendency must be carefully managed, as it can sometimes lead to reduced solubility and processing challenges. harvard.edu
Systematic Variation of Substituents for Electronic and Steric Tuning
The chemical reactivity and physical properties of the this compound core are dictated by the interplay of its substituents: the electron-withdrawing fluorine atom and carbaldehyde group, and the electron-donating methyl group. Systematic variation of these substituents allows for precise control over the molecule's electron density, lipophilicity, and steric bulk, which are critical for modulating interactions with biological targets. acs.org
The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations. For instance, it can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into imines, oximes, or hydrazones. Each new functional group introduces different electronic and hydrogen-bonding capabilities.
The methyl group at the C5 position can also be modified. For example, it can be replaced with longer or bulkier alkyl groups to probe steric tolerance in a binding pocket. Alternatively, replacing it with electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups (e.g., methoxy) can significantly alter the electronic nature of the thiophene ring. acs.org
The following table outlines potential derivatization strategies and their expected impact on the molecule's properties.
Table 1: Systematic Variation of Substituents on the Thiophene Scaffold
| Original Scaffold Position | Proposed Modification | Derivative Name | Primary Effect | Rationale |
|---|---|---|---|---|
| C2-Carbaldehyde | Oxidation to Carboxylic Acid | 3-Fluoro-5-methylthiophene-2-carboxylic acid | Electronic / H-Bonding | Introduces a hydrogen bond donor/acceptor and an acidic center. |
| C2-Carbaldehyde | Reductive Amination | N-Benzyl-1-(3-fluoro-5-methylthiophen-2-yl)methanamine | Steric / Electronic | Increases steric bulk and introduces a basic nitrogen atom. |
| C2-Carbaldehyde | Wittig Reaction | 2-(3-Fluoro-5-methylthiophen-2-yl)ethene derivative | Conformation / Lipophilicity | Extends conjugation and increases lipophilicity. |
| C5-Methyl | Replacement with Ethyl | 5-Ethyl-3-fluorothiophene-2-carbaldehyde | Steric | Increases steric bulk with minimal electronic change. |
| C5-Methyl | Replacement with Trifluoromethyl | 3-Fluoro-5-(trifluoromethyl)thiophene-2-carbaldehyde | Electronic | Significantly increases electron-withdrawing character of the ring. |
Bioisosteric Replacements (e.g., thiophene vs. other heterocycles, fluorine vs. hydrogen/deuterium)
Bioisosteric replacement is a cornerstone of rational drug design, aiming to create new molecules with similar biological properties but potentially improved characteristics by exchanging atoms or groups with alternatives that have similar physicochemical properties. researchgate.net
Thiophene Ring Replacements:
Fluorine Atom Replacements:
The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry. u-tokyo.ac.jp The fluorine atom is sterically similar to a hydrogen atom (van der Waals radii of 1.35 Å and 1.2 Å, respectively), but it is the most electronegative element, leading to significant changes in a molecule's electronic properties. u-tokyo.ac.jpselvita.com Replacing the fluorine atom on the this compound scaffold with hydrogen would yield 5-methylthiophene-2-carbaldehyde, providing a baseline to evaluate the specific contributions of the fluorine atom to the molecule's activity and properties. u-tokyo.ac.jp
Furthermore, the replacement of hydrogen with its heavier isotope, deuterium (B1214612), is a more conservative substitution that can have a profound impact on metabolic stability. cambridgemedchemconsulting.com If a carbon-hydrogen bond is broken in the rate-determining step of a metabolic pathway, replacing the hydrogen with deuterium can slow down this process due to the kinetic isotope effect, potentially increasing the drug's half-life. cambridgemedchemconsulting.comnih.gov
The table below details potential bioisosteric replacements for the core scaffold.
Table 2: Bioisosteric Replacements for the this compound Scaffold
| Original Moiety | Bioisosteric Replacement | Resulting Scaffold | Potential Consequence | Reference |
|---|---|---|---|---|
| Thiophene | Furan (B31954) | 3-Fluoro-5-methylfuran-2-carbaldehyde | Increased polarity, altered H-bonding capacity | researchgate.net |
| Thiophene | Pyridine (B92270) | 5-Fluoro-3-methylpicolinaldehyde | Introduction of a basic center, altered dipole moment | researchgate.net |
| Thiophene | Benzene (B151609) | 2-Fluoro-4-methylbenzaldehyde | Removal of heteroatom, increased lipophilicity | rsc.orgnih.gov |
| C3-Fluorine | Hydrogen | 5-Methylthiophene-2-carbaldehyde | Reduced electronegativity, baseline for fluorine effect | u-tokyo.ac.jp |
In-Depth Computational Analysis of this compound Remains Elusive
A comprehensive search for specific computational and theoretical data on the chemical compound this compound has yielded insufficient information to construct a detailed scientific article based on the requested outline. Despite extensive queries aimed at uncovering research on its electronic structure and predicted spectroscopic properties, specific published data regarding its Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) map, atomic charge distribution, and theoretical vibrational and NMR spectra could not be located.
Furthermore, theoretical calculations are frequently used to predict spectroscopic data. Vibrational frequency calculations can be correlated with experimental FT-IR spectra to assign specific vibrational modes, while Nuclear Magnetic Resonance (NMR) chemical shift predictions are invaluable in confirming the structure of newly synthesized compounds.
While the principles and applications of these computational methods are well-documented for many related thiophene derivatives, specific research detailing these properties for this compound does not appear to be available in publicly accessible scientific literature. Consequently, the creation of data tables and a thorough analysis as per the specified sections is not possible at this time. This highlights a potential gap in the current body of chemical research, indicating that the detailed computational characterization of this particular compound may not have been published or is not widely disseminated.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Fluoro 5 Methylthiophene 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the connectivity and chemical environment of individual atoms. For fluorinated thiophene (B33073) derivatives, a multi-nuclear approach is often essential.
High-Resolution 1H and 13C NMR for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the core structure of 3-Fluoro-5-methylthiophene-2-carbaldehyde. The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons. For substituted thiophenes, the proton signals of the thiophene ring are typically found in the aromatic region. nih.gov The aldehyde proton exhibits a characteristic downfield shift.
¹³C NMR provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the thiophene ring and the carbonyl carbon of the aldehyde group are key diagnostic markers. tandfonline.com The presence of substituents like fluorine and methyl groups induces shifts in the positions of the carbon signals, which can be predicted and analyzed to confirm the substitution pattern. organicchemistrydata.org For instance, in substituted 3-thiophenecarboxylates, the conformation of the carbonyl group and steric hindrance can significantly affect the chemical shifts of the ring protons. oup.com
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Thiophenes
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| 2-Thiophenemethanimine (E-isomer) | ¹H | 8.99 | s | - |
| 2-Thiophenemethanimine (Z-isomer) | ¹H | 9.26 | s | - |
| 3-Thiophenemethanimine (E-isomer) | ¹H | 9.17 | s | - |
| 3-Thiophenemethanimine (Z-isomer) | ¹H | 9.39 | s | - |
| 2-Thiophenemethanimine (E-isomer) | ¹³C | 163.6 | - | - |
| 2-Thiophenemethanimine (Z-isomer) | ¹³C | 162.0 | - | - |
| 3-Thiophenemethanimine (E-isomer) | ¹³C | 164.7 | - | - |
| 3-Thiophenemethanimine (Z-isomer) | ¹³C | 163.3 | - | - |
| Note: Data for thiophenemethanimines are provided as illustrative examples of substituted thiophenes. rsc.org |
19F NMR for Fluorine Environment Analysis
¹⁹F NMR is a powerful technique for studying fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. rsc.orgrsc.org It provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine in this compound is sensitive to the electronic effects of the methyl and aldehyde groups. nih.gov
Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides crucial connectivity information. nih.gov These coupling constants (J-values) are valuable for assigning specific signals in the ¹H and ¹³C NMR spectra. For example, long-range H-F coupling constants have been observed in 2-thienylcarbonyl fluoride (B91410). cdnsciencepub.com
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of substituted heterocycles. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of adjacent protons. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org It is instrumental in assigning the carbon signals based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). mdpi.com It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the substituents to the thiophene ring.
The combined application of these 2D NMR methods allows for a complete and reliable assignment of all ¹H and ¹³C signals, confirming the precise structure of this compound. nih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.
Characteristic Vibrational Modes of Thiophene Ring and Aldehyde Group
The IR and Raman spectra of this compound are characterized by specific absorption bands corresponding to the functional groups present.
Thiophene Ring Vibrations: The thiophene ring exhibits several characteristic vibrational modes. globalresearchonline.net C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. globalresearchonline.net The C=C ring stretching vibrations usually appear in the 1600–1350 cm⁻¹ range. iosrjournals.org The position and intensity of these bands are sensitive to the nature and position of substituents on the ring. iosrjournals.org C-S stretching modes are generally found at lower frequencies, for instance, between 710 and 687 cm⁻¹. iosrjournals.org
Aldehyde Group Vibrations: The aldehyde group has a very strong and characteristic C=O stretching vibration, which is typically observed in the region of 1700 cm⁻¹. The exact position of this band can be influenced by electronic effects of the substituents on the thiophene ring.
Influence of Fluorine and Methyl Substituents on Vibrational Frequencies
The presence of the fluorine and methyl substituents on the thiophene ring in this compound influences the vibrational frequencies of the molecule.
Fluorine Substituent: The high electronegativity of the fluorine atom can cause a shift in the vibrational frequencies of the adjacent bonds due to inductive effects. The C-F stretching vibration itself is a characteristic band, though its position can vary.
Methyl Substituent: The methyl group introduces its own characteristic vibrations, such as C-H stretching and bending modes. Its presence can also electronically and sterically influence the vibrations of the thiophene ring and the aldehyde group.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectroscopy to calculate theoretical vibrational frequencies. iosrjournals.orgjchps.com This combined approach aids in the accurate assignment of the observed spectral bands to specific vibrational modes of the molecule.
Table 2: General Regions of Characteristic Vibrational Frequencies for Substituted Thiophenes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C-H Stretching (Aromatic) | 3100–3000 globalresearchonline.net |
| C=O Stretching (Aldehyde) | ~1700 |
| C=C Stretching (Thiophene Ring) | 1600–1350 iosrjournals.org |
| C-H In-plane Bending | 1283–909 iosrjournals.org |
| C-H Out-of-plane Bending | 832–710 iosrjournals.org |
| C-S Stretching | 710–687 iosrjournals.org |
| Note: These are general ranges and the exact frequencies will depend on the specific substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a compound by measuring its mass with very high accuracy (typically to within 5 ppm). For this compound, with the chemical formula C₆H₅FOS, the theoretical monoisotopic mass can be calculated with high precision.
The calculated exact mass serves as a crucial reference point. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 1: Theoretical Isotopic Mass Data for C₆H₅FOS
| Isotope | Exact Mass (Da) | Natural Abundance (%) |
|---|---|---|
| ¹²C | 12.000000 | 98.93 |
| ¹H | 1.007825 | 99.9885 |
| ¹⁹F | 18.998403 | 100 |
| ¹⁶O | 15.994915 | 99.757 |
| ³²S | 31.972071 | 94.99 |
| Monoisotopic Mass (C₆H₅FOS) | 144.00958 | - |
This table presents the data used to calculate the theoretical monoisotopic mass of the target compound.
Electron Ionization Mass Spectrometry (EI-MS) provides a characteristic fragmentation pattern, or "fingerprint," that is vital for structural confirmation. The molecular ion (M⁺•) of this compound would be observed at m/z 144. The fragmentation of this ion is governed by the functional groups present: the aldehyde, the fluorine substituent, and the methyl-substituted thiophene ring. researchgate.net
The fragmentation of aldehydes often involves the loss of a hydrogen atom or the entire formyl group. libretexts.org For aromatic and heterocyclic systems, the ring structure provides stability, often resulting in a prominent molecular ion peak. researchgate.netlibretexts.org The fragmentation of substituted thiophenes proceeds in a well-defined manner, typically initiated by cleavage of the bonds adjacent to the functional groups. researchgate.net
Key fragmentation pathways anticipated for this compound include:
Loss of a hydrogen radical (H•): Cleavage of the aldehydic C-H bond results in a stable [M-1]⁺ ion (m/z 143), which is a common feature for aldehydes. libretexts.org
Loss of the formyl radical (•CHO): Alpha-cleavage next to the carbonyl group can lead to the expulsion of the formyl radical, producing an ion at m/z 115. libretexts.org
Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting [M-1]⁺ ion can lose a molecule of CO, yielding a fragment at m/z 115.
Ring Fragmentation: Subsequent fragmentation of the thiophene ring structure would lead to smaller, characteristic ions.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Description |
|---|---|---|
| 144 | [C₆H₅FOS]⁺• | Molecular Ion (M⁺•) |
| 143 | [C₆H₄FOS]⁺ | Loss of H• from the aldehyde group |
| 115 | [C₅H₄FS]⁺ | Loss of •CHO from the molecular ion |
This interactive table outlines the expected primary fragments based on established fragmentation rules for similar chemical structures.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a single crystal. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, and reveals how molecules pack together in the solid state through intermolecular interactions. While specific crystallographic data for this compound is not available, analysis of closely related thiophene derivatives provides a strong basis for predicting its solid-state structure. nih.govresearchgate.net
The molecular geometry of this compound is defined by the thiophene ring and its substituents. The thiophene ring itself is expected to be largely planar. nih.gov The introduction of a fluorine atom can induce minor steric effects. researchgate.net The orientation of the aldehyde group relative to the ring is a key structural feature, described by the torsional angle between the plane of the ring and the plane of the C-CHO group. In similar structures like thiophene-2-carbaldehyde (B41791) azine, the torsional angle between the thiophene ring and the substituent is minimal, indicating a nearly planar conformation. nih.gov
Table 3: Expected Bond Parameters for this compound based on Analogs
| Bond/Angle | Parameter | Expected Value Range | Reference Compound(s) |
|---|---|---|---|
| S-C (ring) | Bond Length | 1.70 - 1.73 Å | Thiophene derivatives |
| C-C (ring) | Bond Length | 1.37 - 1.44 Å | Thiophene derivatives |
| C-F | Bond Length | ~1.35 Å | Fluorinated aromatics |
| C-CHO | Bond Length | ~1.47 Å | Aromatic aldehydes |
| C=O | Bond Length | ~1.21 Å | Aldehydes |
| C-S-C (ring) | Bond Angle | ~92° | Thiophene derivatives |
| C-C-C (ring) | Bond Angle | 111 - 113° | Thiophene derivatives |
| S-C-C (ring) | Bond Angle | 111 - 112° | Thiophene derivatives |
| C-C-F | Bond Angle | ~118° | Fluorinated aromatics |
| C-C=O | Bond Angle | ~124° | Aromatic aldehydes |
This table provides predicted geometric parameters based on data from analogous crystal structures.
The crystal packing is determined by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a significant role. In the crystal structures of related chalcones derived from thiophene-3-carbaldehyde, C—H···O hydrogen bonds are a key feature, often leading to the formation of dimers. researchgate.net Weak C—H···π interactions, where a hydrogen atom interacts with the electron cloud of the thiophene ring, are also observed in thiophene derivatives. nih.gov The presence of a fluorine atom introduces the possibility of C—H···F hydrogen bonds, which have been noted in the crystal packing of other fluorinated organic molecules. The packing may also be influenced by π-π interactions between adjacent thiophene rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For conjugated systems like this compound, the primary absorption bands arise from π→π* transitions. The thiophene ring constitutes the core chromophore.
The substituents on the thiophene ring modulate the energy of these transitions and thus the position of the maximum absorption wavelength (λₘₐₓ).
Formyl Group (-CHO): As an electron-withdrawing group and a chromophore, the aldehyde group extends the conjugation of the thiophene ring. This is expected to cause a bathochromic (red) shift, moving the λₘₐₓ to a longer wavelength compared to unsubstituted thiophene.
Methyl Group (-CH₃): This is a weak electron-donating group (auxochrome) that typically causes a slight bathochromic shift.
Fluoro Group (-F): The fluorine atom has a dual effect. It is highly electronegative (inductive effect, -I) but also has lone pairs that can be donated to the ring (mesomeric effect, +M). In aromatic systems, the +M effect often dominates, leading to a small bathochromic shift.
The combined effect of these substituents on the thiophene chromophore will result in a UV-Vis spectrum with a λₘₐₓ at a longer wavelength than that of simple thiophene or 2-methylthiophene. The exact position of the absorption maximum would be determined by the interplay of these electronic effects. Studies on other thiophene derivatives show that their absorption properties can be tailored by such substitutions. core.ac.uk
Electronic Transitions and Chromophore Analysis
The core chromophore of this compound is the 2-formylthiophene system. The electronic absorption spectra of thiophene and its derivatives are characterized by intense absorption bands in the UV region, which arise from π → π* transitions within the aromatic ring and any conjugated substituents. The introduction of a formyl group (-CHO) at the 2-position of the thiophene ring extends the conjugated system, leading to a bathochromic (red) shift of the absorption maxima compared to thiophene itself.
The electronic transitions of thiophene derivatives are often influenced by the introduction of different functional groups. For example, the introduction of a benzoyl group at the second position of a thiophene ring has been observed to cause a bathochromic shift in the absorption maxima. biointerfaceresearch.com In contrast, the introduction of a cyano group at the same position can lead to a hypsochromic shift. biointerfaceresearch.com
To illustrate the effect of substitution on the electronic spectra of thiophene aldehydes, the following table presents data for related compounds.
| Compound | Solvent | λmax (nm) | Reference |
| 2-Acetyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene | Methanol (B129727) | 486-502 | biointerfaceresearch.com |
| 2-Benzoyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene | Methanol | >486-502 | biointerfaceresearch.com |
| 2-Cyano-4-thienylazothiophene | Methanol | 514 | ekb.eg |
| 2-Ethoxycarbonyl-4-thienylazothiophene | Methanol | 414 | ekb.eg |
These data demonstrate the significant impact of substituents on the electronic absorption properties of the thiophene chromophore.
Solvatochromism Studies
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is observed as a shift in the absorption or emission spectra of the compound. A bathochromic shift with increasing solvent polarity is termed positive solvatochromism, while a hypsochromic shift is known as negative solvatochromism. This behavior is indicative of changes in the electronic ground and excited states of the molecule due to solute-solvent interactions.
For compounds like this compound, which possess a permanent dipole moment due to the electronegative oxygen and fluorine atoms, solvatochromic effects are expected. The polarity of the solvent can influence the energy difference between the ground state and the excited state of the chromophore.
Studies on other thiophene derivatives have demonstrated significant solvatochromic shifts. For example, certain bis-azo thiophene dyes exhibit a notable change in their absorption maximum (λmax) when the solvent is changed from methanol to chloroform (B151607) and then to dimethylformamide (DMF). biointerfaceresearch.com The λmax values for these dyes shifted from a range of 486-502 nm in methanol to 626-654 nm in DMF. biointerfaceresearch.com This indicates a strong positive solvatochromism, suggesting a more polar excited state that is stabilized by polar solvents.
Similarly, other research on thienylazo-thiophene dyes has shown that using solvents with different polarities leads to variations in both the wavelength and intensity of absorption. ekb.eg It was observed that DMF, a more polar solvent, caused a greater bathochromic shift compared to acetone (B3395972) and methanol. ekb.eg
The following table illustrates the effect of solvent polarity on the absorption maxima of a 2-cyano-4-thienylazothiophene dye, highlighting the solvatochromic effect.
| Solvent | λmax (nm) | Reference |
| Methanol | 514 | ekb.eg |
| Acetone | 518 | ekb.eg |
| DMF | 522 | ekb.eg |
Given the structural features of this compound, it is anticipated to exhibit positive solvatochromism, with a bathochromic shift in its UV-Vis absorption spectrum as the polarity of the solvent increases. This is due to the expected increase in the dipole moment upon electronic excitation, which would be stabilized by polar solvents.
Applications of 3 Fluoro 5 Methylthiophene 2 Carbaldehyde in Contemporary Chemical Research
Building Blocks for Advanced Organic Synthesis
The aldehyde functional group on the thiophene (B33073) ring is a versatile handle for a multitude of chemical transformations, making 3-Fluoro-5-methylthiophene-2-carbaldehyde a valuable precursor in organic synthesis.
Precursors for Complex Heterocyclic Architectures
Thiophene-based compounds are integral to numerous pharmacologically active molecules and natural products. nih.govderpharmachemica.com The aldehyde functionality of this compound can serve as a key electrophilic center for the construction of more elaborate heterocyclic systems. For instance, it can readily undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to forge new carbon-nitrogen and carbon-carbon bonds. These reactions pave the way for the synthesis of a diverse array of fused and decorated heterocyclic structures.
The presence of the fluorine atom at the 3-position is anticipated to influence the reactivity of the aldehyde and the thiophene ring itself. This strategic fluorination can modulate the electronic properties of the resulting heterocyclic systems, potentially enhancing their biological activity or tuning their physical properties for specific applications. While specific examples detailing the use of this compound in the synthesis of complex heterocycles are not extensively documented in current literature, the established reactivity of similar thiophene-2-carbaldehydes in multicomponent reactions and cyclization cascades strongly supports its potential in this arena. nih.gov
Table 1: Potential Reactions for Heterocycle Synthesis
| Reaction Type | Reactant | Potential Product Class |
|---|---|---|
| Condensation | Primary Amines | Imines (Schiff bases) |
| Condensation | Hydrazines | Hydrazones |
| Knoevenagel Condensation | Active Methylene Compounds | Substituted Alkenes |
| Gewald Reaction | α-Cyanoesters and Sulfur | Polysubstituted Thiophenes |
Chiral Auxiliary Introduction for Asymmetric Synthesis
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. While there is no direct evidence in the literature of this compound being employed as a chiral auxiliary itself, its aldehyde group provides a convenient point of attachment for known chiral auxiliaries. By reacting the aldehyde with a chiral amine or alcohol, a chiral imine or acetal (B89532) can be formed, respectively.
The thiophene core, modified with fluorine, could then direct subsequent stereoselective reactions on an appended substrate. The fluorine atom's electronic influence might enhance the diastereoselectivity of such transformations. After the desired stereocenter is created, the chiral auxiliary can be cleaved, yielding the enantiomerically enriched target molecule and regenerating the auxiliary or a derivative thereof. The development of novel chiral auxiliaries is an active area of research, and the unique electronic and steric properties of the 3-fluoro-5-methylthienyl group could offer advantages in specific asymmetric transformations.
Scaffold Design for Functional Materials
The unique combination of a π-conjugated thiophene ring, an electron-withdrawing fluorine atom, and a reactive aldehyde group makes this compound an attractive candidate for the design of novel functional materials with tailored electronic and optical properties. Thiophene-based materials are widely explored for applications in organic electronics. researchgate.net
Monomers for Conjugated Polymers and Oligomers with Tuned Electronic Properties
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are the cornerstone of organic electronics. Thiophene-containing polymers are among the most studied due to their excellent charge transport properties and environmental stability. The aldehyde group of this compound can be readily converted into other functional groups suitable for polymerization, such as vinyl or ethynyl (B1212043) groups, through standard organic reactions like the Wittig or Corey-Fuchs reactions.
The incorporation of fluorine into the thiophene monomer is a well-established strategy to tune the electronic properties of the resulting polymer. acs.org The high electronegativity of fluorine generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. acs.org This can improve air stability and, in the context of organic solar cells, potentially increase the open-circuit voltage. While polymerization of this specific aldehyde has not been reported, the synthesis and electronic properties of polymers from other fluorinated thiophene monomers suggest that polymers derived from this compound would exhibit these beneficial electronic characteristics. acs.orgclemson.edu
Table 2: Potential Polymerization Precursors from this compound
| Reaction | Resulting Functional Group | Polymerization Method |
|---|---|---|
| Wittig Reaction | Vinyl Group | Olefin Metathesis, Radical Polymerization |
| Corey-Fuchs Reaction | Alkyne Group | Sonogashira Coupling, Glaser Coupling |
Components in Organic Electronic and Optoelectronic Devices
The materials derived from this compound are expected to be useful in a variety of organic electronic and optoelectronic devices. The tuned electronic properties imparted by the fluorine atom make these materials promising for applications in:
Organic Field-Effect Transistors (OFETs): The stabilized HOMO levels can lead to improved stability and performance in p-type OFETs.
Organic Photovoltaics (OPVs): As mentioned, the lowered HOMO and LUMO levels can be advantageous for achieving higher open-circuit voltages in solar cells.
Organic Light-Emitting Diodes (OLEDs): The wide tunability of the electronic properties of fluorinated thiophene polymers could allow for the development of new host or emissive materials for OLEDs.
The aldehyde itself, or derivatives thereof, could also be incorporated as side chains on a polymer backbone, acting as functional sites for post-polymerization modification or influencing the material's morphology and solubility.
Design of Molecular Switches and Photochromic Systems
Molecular switches and photochromic systems are molecules that can be reversibly interconverted between two or more stable states by an external stimulus, such as light. This property makes them attractive for applications in data storage, molecular electronics, and smart materials. While there are no specific reports on the use of this compound in this context, the thiophene moiety is a known component of certain photochromic systems, such as diarylethenes.
The aldehyde group could be used to link the fluorinated thiophene unit to another photoactive moiety, creating a novel photochromic system. The electronic and steric effects of the fluorine and methyl substituents could be exploited to fine-tune the switching properties, such as the absorption wavelengths of the different states, the quantum yield of the switching process, and the thermal stability of the isomers.
Ligand Design in Coordination Chemistry
The aldehyde functional group of this compound is a key feature that allows for its elaboration into a wide array of ligands. The presence of the thiophene ring, with its sulfur atom, and the electronically-modifying fluoro and methyl groups, provides a rich platform for creating ligands with tailored properties for metal coordination.
Synthesis of Schiff Base Ligands for Metal Complexation
Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with an aldehyde. researchgate.netnih.gov this compound is an ideal starting material for this reaction, producing ligands where the resulting imine nitrogen and the thiophenic sulfur can act as coordination sites.
The general synthesis involves reacting the aldehyde with a selected primary amine, often in an alcohol solvent, sometimes with acid or base catalysis. The specific amine chosen dictates the final denticity and geometry of the ligand. For instance, reaction with a simple aniline (B41778) derivative would produce a bidentate ligand, while reaction with a diamine, like ethylenediamine, could yield a tetradentate ligand capable of encapsulating a metal ion.
The resulting Schiff base ligands, incorporating the 3-fluoro-5-methylthiophene moiety, can then be reacted with various transition metal salts (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), Zn(II)) to form stable metal complexes. science.govresearchgate.net The coordination can occur through the imine nitrogen and the thiophene sulfur, and potentially other donor atoms present on the amine precursor. nih.gov Spectroscopic methods such as IR, NMR, and UV-Vis, along with elemental analysis, are used to confirm the structure of both the ligand and the final metal complex. nih.govresearchgate.net The geometry of the resulting complexes, which can range from tetrahedral to octahedral, is influenced by the metal ion and the specific structure of the Schiff base ligand. science.govresearchgate.net
Table 1: Representative Schiff Base Synthesis from Thiophene Aldehydes
| Aldehyde Precursor | Amine Reactant | Resulting Ligand Type | Potential Metal Ions for Complexation |
| This compound | 2-Aminobenzoic acid | Tridentate (O, N, S donors) | Fe(III), Co(II), Ni(II), Cu(II), Zn(II) |
| This compound | Ethylenediamine | Tetradentate (N, S, S, N donors) | Cu(II), Ni(II) |
| This compound | 3-Aminodibenzofuran | Bidentate or Tridentate | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) |
Development of Chelating Ligands for Catalysis
The metal complexes derived from this compound-based Schiff bases are of significant interest in catalysis. nih.gov The electronic properties of the ligand, modulated by the electron-withdrawing fluorine atom and the electron-donating methyl group on the thiophene ring, can fine-tune the Lewis acidity and redox potential of the complexed metal center. This tuning is critical for catalytic activity in various organic transformations.
For example, metal complexes bearing sulfur-containing ligands have shown promise in the catalytic coupling of CO2 with epoxides. mdpi.com The introduction of a "soft" donor atom like sulfur can modulate the metal center's acidity, which is advantageous for activating substrates. mdpi.com Similarly, transition metal complexes with tailored ligands are used in a variety of C-C cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, as well as oxidation and reduction reactions. nih.govrsc.org
The design principle involves creating a stable chelate that holds the metal in a specific coordination environment, leaving open sites for substrate binding and activation. The fluorinated thiophene moiety can enhance catalyst stability and influence its solubility in different reaction media. Research in this area focuses on synthesizing libraries of these ligands, varying the amine component, and screening the resulting metal complexes for activity in target catalytic cycles.
Probes and Scaffolds in Chemical Biology and Drug Design (Emphasis on Design Principles and Mechanisms, Excluding Efficacy/Clinical Data)
In the realm of chemical biology and drug design, the this compound scaffold is prized for its ability to impart specific physicochemical properties to larger molecules designed to interact with biological systems. The fluorine atom can enhance binding affinity, improve metabolic stability, and serve as a reporter for NMR studies.
Design of Molecular Probes for Biomolecular Interactions
Molecular probes are essential tools for studying the complex interactions between molecules in biological systems. The 3-fluoro-5-methylthiophene core can be incorporated into larger structures designed to bind to specific proteins or nucleic acids. The aldehyde group provides a convenient chemical handle for conjugation to other molecular fragments, such as fluorescent dyes, affinity tags, or reactive groups for covalent labeling.
The design of such probes leverages the properties of the fluorinated thiophene ring. The fluorine atom can form favorable orthogonal multipolar interactions with protein backbones or side chains, and its substitution can alter the pKa of nearby functional groups, influencing binding. Furthermore, the ¹⁹F nucleus provides a sensitive handle for fluorine NMR spectroscopy, a powerful technique for studying drug-target binding, conformational changes, and probe localization without the background noise inherent in ¹H NMR of biological samples.
Development of Fluorinated Scaffolds for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a molecule affect its biological activity. mdpi.com The this compound unit serves as a rigid and well-defined scaffold for building compound libraries for SAR exploration. nih.gov
Starting from the aldehyde, chemists can systematically introduce a wide variety of substituents and functional groups. For example, reductive amination, Wittig reactions, or condensation reactions can be used to build diversity around the core scaffold. The fluorine atom at the 3-position and the methyl group at the 5-position provide fixed reference points. The fluorine atom's strong electron-withdrawing nature significantly influences the electronic distribution of the thiophene ring, which can impact hydrogen bonding capabilities and interactions with aromatic residues in a binding pocket. researchgate.net
Table 2: Example of a Structure-Activity Relationship (SAR) Matrix Using the Thiophene Scaffold
| Scaffold | R1 Group (via Aldehyde) | R2 Group (Modification) | Target Interaction Metric (e.g., IC₅₀) |
| 3-Fluoro-5-methylthiophene | -CH=N-Phenyl | -H | Baseline |
| 3-Fluoro-5-methylthiophene | -CH=N-Phenyl | 4-Chloro | Metric A |
| 3-Fluoro-5-methylthiophene | -CH=N-Phenyl | 4-Methoxy | Metric B |
| 3-Fluoro-5-methylthiophene | -CH₂-NH-Phenyl | -H | Metric C |
Mechanistic Investigations of Interactions with Specific Biomolecular Targets
Understanding how a small molecule binds to its target is crucial for drug development. The 3-fluoro-5-methylthiophene moiety can play a direct role in these binding interactions. Studies on similar halogenated thiophene derivatives have provided insight into these mechanisms.
For instance, research on inhibitors containing a 5-chlorothiophene group targeting serine proteases like thrombin has shown that the halogenated ring binds within the S1 specificity pocket of the enzyme. mdpi.com The thiophene ring itself is involved in multiple lipophilic interactions with hydrophobic residues such as Val213 and Cys191. mdpi.com Crucially, the halogen substituent (in this case, chlorine) can displace a key water molecule from the binding pocket, an event associated with a significant boost in binding affinity. mdpi.com It is mechanistically plausible that the 3-fluoro-5-methylthiophene group behaves similarly, with the fluorine atom participating in favorable interactions and potentially displacing water molecules to enhance binding. The methyl group would further contribute to hydrophobic interactions within the pocket. Docking studies and structural biology techniques like X-ray crystallography are used to visualize and confirm these binding modes.
Scaffold Exploration for Lead Compound Development (Pre-clinical, Design-focused)
The molecular architecture of this compound makes it an intriguing scaffold for the design and development of new therapeutic agents. The thiophene ring is a well-recognized "privileged pharmacophore" in medicinal chemistry, found in numerous FDA-approved drugs. nih.govrsc.org Its role as a bioisostere for a phenyl ring allows it to modulate physicochemical properties and enhance interactions with biological targets. nih.gov
The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. researchgate.netolemiss.edu Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups and lead to more favorable interactions with enzyme active sites. acs.org For instance, replacing a hydrogen atom with fluorine can block metabolic oxidation pathways, thereby increasing the drug's half-life. researchgate.net
The aldehyde group provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. This is a crucial feature in lead compound development, where numerous analogues are often synthesized to optimize activity and selectivity. The parent compound, thiophene-2-carbaldehyde (B41791), is a known precursor to several drugs, highlighting the synthetic utility of this functional group on a thiophene ring. wikipedia.org
The combination of these three components—a thiophene core, a fluorine atom, and an aldehyde group—positions this compound as a valuable starting point for creating novel molecules with potential therapeutic applications. Although specific studies on this exact compound are sparse, research on analogous arylthiophene-2-carbaldehydes has demonstrated their potential as antibacterial and antioxidant agents, suggesting a promising avenue for future investigation. nih.gov
Table 1: Potential Contributions of Structural Features to Lead Compound Development
| Structural Feature | Potential Role in Medicinal Chemistry |
| Thiophene Ring | Privileged scaffold, bioisostere of a phenyl group, enhances biological target interaction. nih.gov |
| Fluorine Atom | Increases metabolic stability, modulates lipophilicity and pKa, can form specific hydrogen bonds. researchgate.netacs.orgnih.gov |
| Aldehyde Group | Reactive site for chemical modification and synthesis of diverse derivatives. wikipedia.org |
| Methyl Group | Can provide steric bulk and influence binding orientation and lipophilicity. |
Application in Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on systems held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. youtube.com The structure of this compound contains features that make it a candidate for studies in this field, particularly in the formation of ordered architectures and host-guest systems.
Hydrogen bonds are fundamental to the self-assembly of molecules into larger, ordered structures. While the organic fluorine atom is a weak hydrogen bond acceptor, it can participate in C–H⋯F interactions, especially in the absence of stronger competing interactions. rsc.org The ability of aromatic fluorine to engage in hydrogen bonding, though weaker than with oxygen or nitrogen, can be significant enough to influence molecular packing and conformation. acs.org Studies have shown that fluorine can act as a "donor's last resort" in ligand-receptor interactions, forming hydrogen bonds when other, stronger interactions dictate the geometry. nih.govnih.gov
The aldehyde group's oxygen atom is a more conventional hydrogen bond acceptor, capable of forming stronger interactions. The interplay between the potential C–H⋯F bonds and the more robust hydrogen bonds involving the aldehyde oxygen could lead to the formation of complex and predictable supramolecular patterns.
Table 2: Potential Hydrogen Bonding Interactions
| Interaction Type | Donor | Acceptor | Relative Strength |
| C–H⋯O | C-H on an adjacent molecule | Aldehyde Oxygen | Moderate |
| C–H⋯F | C-H on an adjacent molecule | Fluorine Atom | Weak nih.govrsc.org |
Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. youtube.com While this compound is more likely to act as a guest or a component of a larger host, its features are relevant to this area. The aromatic thiophene ring can participate in π-stacking interactions, a common feature in host-guest complexes.
The aldehyde functionality could be chemically modified to create a larger, cavity-containing host molecule. For example, it could undergo reactions to form macrocyclic structures capable of encapsulating small guest molecules. The fluorine atom would line the interior or exterior of such a host, influencing its binding selectivity and the properties of the cavity. The principles of host-guest chemistry are widely applied, from removing environmental pollutants to targeted drug delivery. youtube.comnih.gov Although no specific host-guest systems involving this compound have been reported, its constituent parts are frequently found in molecules designed for such purposes.
Future Research Directions and Unexplored Avenues for 3 Fluoro 5 Methylthiophene 2 Carbaldehyde
Development of More Sustainable Synthetic Routes
Future synthetic research will likely prioritize green chemistry principles, moving away from harsh reagents and energy-intensive conditions.
Biocatalytic Transformations
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can provide access to novel chemical transformations. For a molecule like 3-Fluoro-5-methylthiophene-2-carbaldehyde, biocatalysis presents several unexplored opportunities.
One key area is the enzymatic reduction of a precursor, 3-fluoro-5-methylthiophene-2-carboxylic acid, to the target aldehyde. Carboxylic acid reductases (CARs) are a class of enzymes that can perform this transformation with high specificity, avoiding the over-reduction to alcohol that can be a challenge in chemical processes. nih.gov The use of engineered microorganisms to express specific CARs could enable the efficient, one-step production of the aldehyde from its corresponding acid. nih.gov
Another avenue involves the concept of a "hydrogen-borrowing" cascade, where an enzyme temporarily "borrows" hydrogen from an alcohol to form an intermediate aldehyde, which can then undergo another reaction before the hydrogen is returned. acs.org While often used for amine synthesis, this concept could be adapted. For instance, a biocatalytic cascade could be designed to first oxidize a precursor alcohol to this compound, which is then used in a subsequent enzymatic C-C bond-forming reaction, all in a single pot.
Potential Biocatalytic Routes
| Transformation | Enzyme Class | Potential Precursor | Key Advantage |
|---|---|---|---|
| Carboxylic Acid Reduction | Carboxylic Acid Reductase (CAR) | 3-Fluoro-5-methylthiophene-2-carboxylic acid | High selectivity for aldehyde, avoids over-reduction. nih.gov |
| Alcohol Oxidation | Alcohol Dehydrogenase (ADH) | (3-Fluoro-5-methylthiophen-2-yl)methanol | Mild conditions, high enantioselectivity if applicable. |
| Tandem Reaction | Multi-enzyme Cascade | (3-Fluoro-5-methylthiophen-2-yl)methanol | One-pot synthesis and functionalization. acs.org |
Photoredox Catalysis and Electrochemistry in Synthesis
Photoredox and electrochemical methods are rapidly emerging as powerful tools in organic synthesis, using light or electricity to drive reactions under mild conditions. These techniques can generate highly reactive radical intermediates that enable unique bond formations. youtube.comacs.org
For the synthesis of the this compound core, electrosynthesis could provide a greener alternative to classical heterocyclization methods, which often require stoichiometric reagents and high temperatures. nih.govmdpi.com Future research could explore the electrochemical cyclization of appropriately substituted acyclic precursors.
Furthermore, photoredox catalysis could be employed for the functionalization of the thiophene (B33073) ring. For example, a photoredox-mediated coupling reaction could attach the formyl group (or a precursor) to the 3-fluoro-5-methylthiophene scaffold. Electron-primed photoredox catalysis, which uses light to generate a highly potent reductant from a catalyst radical anion, could be particularly useful for coupling reactions involving challenging substrates. youtube.com
Expansion of Functionalization and Derivatization Strategies
Beyond its synthesis, future work will focus on new ways to chemically modify this compound to build more complex molecules. The aldehyde group provides a classical handle for reactions like reductive amination, Wittig reactions, and aldol (B89426) condensations. However, modern synthetic methods offer pathways to functionalize the thiophene ring itself.
Remote C-H Activation
Carbon-hydrogen (C-H) activation is a transformative strategy that allows for the direct conversion of C-H bonds into new functional groups, bypassing the need for pre-functionalized starting materials. mdpi.comrsc.org While the aldehyde group in this compound can direct reactions to the adjacent C-H bond (at position 4), the functionalization of the remote C-H bond on the methyl group is a significant challenge.
Future research could focus on developing new catalytic systems that enable this remote functionalization. This often involves using a directing group that positions a metal catalyst in close proximity to the target C-H bond, overriding the inherent reactivity of the molecule. rsc.orgnih.govyoutube.com A hypothetical strategy might involve temporarily converting the aldehyde into a directing group (like an imine or oxime) that could guide a palladium or copper catalyst to activate the C-H bonds of the 5-methyl group, allowing for subsequent arylation, amination, or other couplings. youtube.com Success in this area would provide a powerful tool for rapidly building molecular complexity.
Novel Fluorination Methodologies
While the target molecule already contains a fluorine atom, developing new methods to introduce additional fluorine atoms or fluorinated groups (like -CF3) is a key area of modern organic chemistry. chim.ittandfonline.com This is often referred to as late-stage fluorination.
For this compound, this could involve the direct C-H fluorination at the 4-position of the thiophene ring. Reagents like Selectfluor or other electrophilic F+ sources could potentially achieve this, creating a difluorinated thiophene derivative. chim.it Another frontier is the development of methods for fluorocyclization, where a fluorine atom is incorporated during a ring-forming reaction. le.ac.uk While this applies more to the synthesis of the core structure, new reagents and conditions could enable novel routes to fluorinated thiophenes that are not currently accessible. For example, methods using hypervalent iodine(III) reagents have shown promise in the fluorocyclization of unsaturated precursors to form different types of fluorinated heterocycles. le.ac.uk
Potential Functionalization Strategies
| Strategy | Target Site | Potential Reagent/Catalyst | Outcome |
|---|---|---|---|
| Remote C-H Activation | 5-Methyl Group | Directing Group + Palladium Catalyst | Alkylation, Arylation, etc. at the methyl position. rsc.org |
| Electrophilic Fluorination | C4-Position of Thiophene Ring | Selectfluor (F-TEDA-BF4) | 3,4-Difluoro-5-methylthiophene-2-carbaldehyde derivative. |
| Aldehyde Derivatization | Formyl Group | Primary Amine + Reducing Agent | Substituted aminomethyl-thiophenes. |
Advanced Material Science Applications
Fluorinated thiophenes are highly valued building blocks in material science, particularly for organic electronics. nih.govresearchgate.net The incorporation of fluorine atoms into conjugated polymers can tune their electronic properties, often lowering both the HOMO and LUMO energy levels, which can improve charge mobility and ambient stability in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgacs.org
This compound is a prime candidate for exploration in this field. The aldehyde group can be used to synthesize larger conjugated systems. For instance, it could undergo condensation reactions with electron-rich aromatic compounds to create donor-acceptor chromophores with interesting photophysical properties.
Future research would involve polymerizing derivatives of this compound. By converting the aldehyde to a group suitable for cross-coupling reactions (e.g., a vinyl or ethynyl (B1212043) group), it could be incorporated into conjugated polymers. The combination of the electron-withdrawing fluorine atom and the electron-donating methyl group could lead to polymers with unique electronic and morphological characteristics, potentially enhancing performance in electronic devices. acs.orgacs.org The exploration of these materials in OFETs, OPVs, and even as nonlinear optical materials represents a significant and largely untapped research avenue. acs.org
Deeper Mechanistic Understanding Through Advanced In Situ Techniques
A thorough understanding of reaction mechanisms is critical for optimizing synthetic processes and scaling them up. frontiersin.org Advanced in situ analytical techniques offer a window into reactions as they occur, providing data that is often missed by traditional endpoint analysis.
To optimize the synthesis and polymerization of this compound, real-time monitoring is essential. youtube.com Techniques such as in situ Fourier-transform infrared (FT-IR) and Raman spectroscopy can track the consumption of reactants and the formation of products by monitoring characteristic vibrational bands. ornl.gov For example, the C=O stretch of the aldehyde group (~1670-1690 cm⁻¹) and the C-F stretch (~1000-1400 cm⁻¹) would be key spectral regions to observe. This approach allows for precise determination of reaction kinetics, identification of optimal reaction times, and ensures reproducible outcomes, which is vital for both laboratory synthesis and potential industrial scale-up. frontiersin.org
Computational and Data Science Integration
The integration of computational chemistry and data science is revolutionizing chemical research by accelerating discovery and optimization. beilstein-journals.org
Machine learning (ML) offers a powerful approach to navigate the complex, multi-dimensional parameter space of chemical reactions. beilstein-journals.orgrsc.org For a molecule like this compound, ML models can be developed to predict the outcome of its reactions and optimize synthetic conditions.
A typical workflow would involve creating a dataset from a series of experiments where input variables are systematically changed. These inputs could include temperature, reaction time, solvent, catalyst type, and reactant ratios. The outputs would be the measured objectives, such as product yield and selectivity. rsc.org A suitable ML model, such as a Gaussian Process or Quadratic Support Vector Machine, can be trained on this data to learn the relationship between the inputs and outputs. rsc.orgrsc.org This trained model then acts as a surrogate for the real experiment, allowing an optimization algorithm to efficiently explore the parameter space and predict the conditions that will lead to the desired outcome with a minimal number of actual experiments. beilstein-journals.org This data-driven approach is significantly more efficient than traditional one-factor-at-a-time optimization. rsc.org
Table 2: Conceptual Framework for Machine Learning-Assisted Optimization
| Category | Parameters for this compound Reactions |
|---|---|
| Input Variables (Features) | Reactant B, Catalyst (e.g., Palladium catalyst for cross-coupling), Ligand, Base, Solvent (e.g., Toluene, DMF), Temperature (°C), Concentration (M), Reaction Time (h) |
| Output Variables (Targets) | Product Yield (%), Regio-/Stereoselectivity (ratio), Impurity Profile (%) |
| ML Model Examples | Gaussian Process Regression, Random Forest, Support Vector Machines rsc.org |
| Optimization Algorithm | Bayesian Optimization, Genetic Algorithms rsc.org |
Complementary to ML, Density Functional Theory (DFT) calculations can provide a quantum chemical understanding of the molecule's reactivity. nih.gov DFT can be used to calculate properties like frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and the energy barriers of reaction pathways, offering insights that explain experimental observations and help in the rational design of new derivatives and reactions. nih.govjchps.comemerginginvestigators.org
AI-Driven Molecular Design Based on Structural Motifs
Generative AI models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed to create novel molecular structures based on the this compound motif. nih.gov These models, combined with reinforcement learning, can be guided to generate molecules with optimized properties, such as enhanced binding affinity to a specific biological target or desired electronic properties for organic semiconductor applications. nih.govnih.gov For instance, AI could propose modifications to the core structure, suggesting alternative substituents at the 3, 4, or 5-positions of the thiophene ring to improve drug-likeness or tune the bandgap of the resulting material.
Table 1: Potential Applications of AI in Designing this compound Derivatives
| AI Application | Description | Potential Outcome |
| Property Prediction | Machine learning models predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, bioactivity, and material characteristics. wikipedia.org | Prioritization of synthetic targets with favorable profiles, reducing experimental costs. |
| Generative Design | Generative models create novel molecules based on the core scaffold. nih.gov | Discovery of patentable chemical entities with desired functionalities. |
| Virtual Screening | High-throughput docking of AI-generated libraries against biological targets. organic-chemistry.org | Identification of potent and selective inhibitors or modulators. |
| Synthesis Planning | AI tools predict viable synthetic routes for novel designed compounds. | Facilitation of the practical realization of computationally designed molecules. |
Exploration of Chiral Derivatives and Enantioselective Synthesis
The introduction of chirality into the this compound framework opens up avenues for developing enantiomerically pure compounds with potentially enhanced biological activity or unique chiroptical properties for materials science.
Asymmetric Transformations of the Aldehyde Group
The aldehyde functional group is a versatile handle for a variety of asymmetric transformations to create a stereocenter. Future research could focus on the enantioselective addition of nucleophiles to the carbonyl carbon.
Asymmetric Alkylation and Arylation: The use of chiral organometallic reagents or chiral ligands in conjunction with organometallic reagents (e.g., Grignard or organozinc reagents) could enable the enantioselective addition of alkyl or aryl groups to the aldehyde, yielding chiral secondary alcohols.
Asymmetric Aldol and Related Reactions: Organocatalysis, particularly using chiral amines like proline and its derivatives, has proven effective in catalyzing enantioselective aldol reactions. nih.gov This could be applied to react this compound with ketones or other aldehydes to produce chiral β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity. nih.gov
Asymmetric Cyanation: The addition of cyanide to the aldehyde, mediated by a chiral catalyst, would lead to the formation of chiral cyanohydrins, which are valuable synthetic intermediates.
Reductive Coupling: Asymmetric pinacol (B44631) coupling reactions could be explored to dimerize the aldehyde, creating a chiral diol.
A new umpolung strategy has been developed for the catalytic formation of a chiral α-alkoxyalkyl anion from an aromatic aldehyde, which can then be used in asymmetric synthesis. researchgate.netfrontiersin.org This approach, which involves a synergistic catalysis system, could be adapted for this compound to produce chiral silyl-protected secondary alcohol derivatives with high enantioselectivity. researchgate.netfrontiersin.org
Chiral Building Blocks
Beyond direct modification of the aldehyde, this compound can serve as a foundational building block for the synthesis of more complex chiral structures.
The aldehyde can be converted into other functional groups that can then participate in stereoselective reactions. For example, reduction to the corresponding alcohol followed by conversion to a leaving group would allow for asymmetric nucleophilic substitution reactions.
Furthermore, the thiophene ring itself can be part of a larger chiral scaffold. For instance, it could be incorporated into atropisomeric structures, where rotation around a single bond is hindered, leading to stable enantiomers. nih.gov The synthesis and resolution of such atropisomeric biaryl compounds containing the 3-fluoro-5-methylthiophene moiety could lead to novel chiral ligands for asymmetric catalysis or materials with unique optical properties.
Multi-component Reactions and Combinatorial Approaches
Multi-component reactions (MCRs) are highly efficient synthetic strategies for generating molecular diversity from simple starting materials in a single step. frontiersin.org The aldehyde functionality of this compound makes it an ideal candidate for various MCRs, enabling the rapid construction of compound libraries for high-throughput screening.
Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are powerful isocyanide-based MCRs. wikipedia.orgwikipedia.org this compound can serve as the aldehyde component in these reactions. By varying the other components (amine, carboxylic acid, and isocyanide for Ugi; carboxylic acid and isocyanide for Passerini), a vast library of diverse α-acylamino amides or α-acyloxy amides can be synthesized. wikipedia.orgwikipedia.org Thiophene-2-carboxaldehyde has been successfully employed in Ugi-Smiles reactions, suggesting the feasibility of using its substituted derivatives. nih.gov
Gewald Reaction: The Gewald reaction is a classic MCR for the synthesis of highly substituted 2-aminothiophenes. tandfonline.com While the core of the target molecule is already a thiophene, modifications of the Gewald reaction or other thiophene-forming MCRs could be explored where a derivative of this compound acts as a precursor. nih.govtandfonline.com
The development of optimized conditions for these MCRs, potentially utilizing robotic synthesis platforms, would allow for the creation of extensive compound libraries based on the this compound scaffold. organic-chemistry.org These libraries would be invaluable for screening for new drug candidates and for discovering novel materials with interesting properties. The therapeutic potential of thiophene derivatives is vast, with applications as anti-inflammatory, anti-psychotic, and anti-cancer agents, among others. nih.gov
Table 2: Potential Multi-component Reactions for this compound
| Reaction | Components | Product Class |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide wikipedia.org | α-Acylamino amides wikipedia.org |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide wikipedia.org | α-Acyloxy amides wikipedia.org |
| Gewald-type Reactions | Aldehyde, α-cyano ester, sulfur, base tandfonline.com | Polysubstituted thiophenes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-fluoro-5-methylthiophene-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via electrophilic substitution or cross-coupling reactions. For example, fluorination at the 3-position of a pre-functionalized thiophene scaffold may employ fluorinating agents like Selectfluor® in aprotic solvents (e.g., THF or DMF). Methylthio groups (5-position) can be introduced via nucleophilic substitution using methylthiolate salts . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agent), and controlling temperature (40–60°C for 12–24 hours).
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodology : Use a combination of:
- NMR : and NMR to confirm substitution patterns (e.g., fluorine coupling constants).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for downstream applications).
- Reference spectral data from databases like NIST Chemistry WebBook for analogous thiophene derivatives .
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) due to potential aldehyde reactivity and fluorine volatility.
- Store at 2–8°C in airtight containers to prevent degradation .
- Follow waste disposal protocols for halogenated organic compounds.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s electronic structure?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the fluorine atom’s electron-withdrawing effect can be quantified via C–F bond distances (typically 1.34–1.38 Å) and compared to computational models (DFT). Contradictions between experimental and theoretical data may indicate crystal packing effects or solvent interactions .
Q. What strategies address discrepancies in NMR data across solvents?
- Case Study : NMR shifts vary with solvent polarity. For example, in DMSO-d, fluorine resonance may appear upfield (−120 ppm) compared to CDCl (−115 ppm) due to solvation effects. Validate assignments using 2D NMR (e.g., - HMBC) and cross-reference with literature on fluorinated thiophenes .
Q. How does the methylthio group influence the compound’s stability under oxidative conditions?
- Experimental Design :
- Expose the compound to HO/acetic acid or mCPBA and monitor degradation via HPLC.
- Compare stability to non-sulfurized analogs (e.g., 3-fluorothiophene-2-carbaldehyde).
- Use LC-MS to identify oxidation products (e.g., sulfoxide or sulfone derivatives) .
Q. What computational methods predict reactivity in cross-coupling reactions?
- Approach :
- Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO).
- The aldehyde group’s electron-deficient nature enhances reactivity in Suzuki-Miyaura couplings. Validate predictions with experimental yields using Pd(PPh) catalyst and aryl boronic acids .
Data Contradiction Analysis
Q. How to interpret conflicting logP values reported for fluorinated thiophene derivatives?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
